

An In-depth Technical Guide to 4-Methoxyphenylacetonitrile (CAS 104-47-2)

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Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile

Cat. No.: B141487

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methoxyphenylacetonitrile** (CAS 104-47-2), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its significant applications in drug development, including its role as a precursor to the antidepressant Venlafaxine and in the biosynthesis of p-methoxyphenylacetic acid. A notable application of its derivatives in the modulation of the Oct3/4 signaling pathway, a critical pathway in stem cell pluripotency, is also discussed. Detailed experimental protocols and visualizations of chemical syntheses and biological pathways are provided to support researchers in their laboratory work and drug discovery efforts.

Chemical and Physical Properties

4-Methoxyphenylacetonitrile, also known as p-methoxybenzyl cyanide, is a versatile organic compound. It typically appears as a colorless to light yellow oil or liquid.^{[1][2][3]} Its core structure consists of a phenyl ring substituted with a methoxy group and an acetonitrile group.^[4]

Table 1: Chemical Identifiers and Physical Properties of **4-Methoxyphenylacetonitrile**

Property	Value	Reference(s)
CAS Number	104-47-2	[1][5][6][7]
Molecular Formula	C ₉ H ₉ NO	[1][6][7]
Molecular Weight	147.17 g/mol	[5][7]
Appearance	Colorless to Light Yellow Oil/Liquid	[1][3]
Boiling Point	286-287 °C (lit.)	[5][7]
Density	1.085 g/mL at 25 °C (lit.)	[5][7]
Refractive Index (n _{20/D})	1.531 (lit.)	[5][7]
Flash Point	117 °C (242.6 °F) - DIN 51758	[5][8]
InChI	1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3	[5][7]
SMILES	COc1ccc(CC#N)cc1	[5][7]

Spectroscopic Data

The structural identification of **4-Methoxyphenylacetonitrile** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **4-Methoxyphenylacetonitrile**

Technique	Data	Reference(s)
^1H NMR (CDCl_3)	δ (ppm): 7.21 (d, 2H), 6.88 (d, 2H), 3.77 (s, 3H), 3.64 (s, 2H)	[5]
^{13}C NMR (CDCl_3)	δ (ppm): 159.2, 128.8, 122.5, 117.9, 114.4, 55.3, 22.5	[9]
Infrared (IR)	Characteristic sharp, strong absorption band around 2250 cm^{-1} ($\text{C}\equiv\text{N}$ stretch)	[4][10]
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 147	[10]

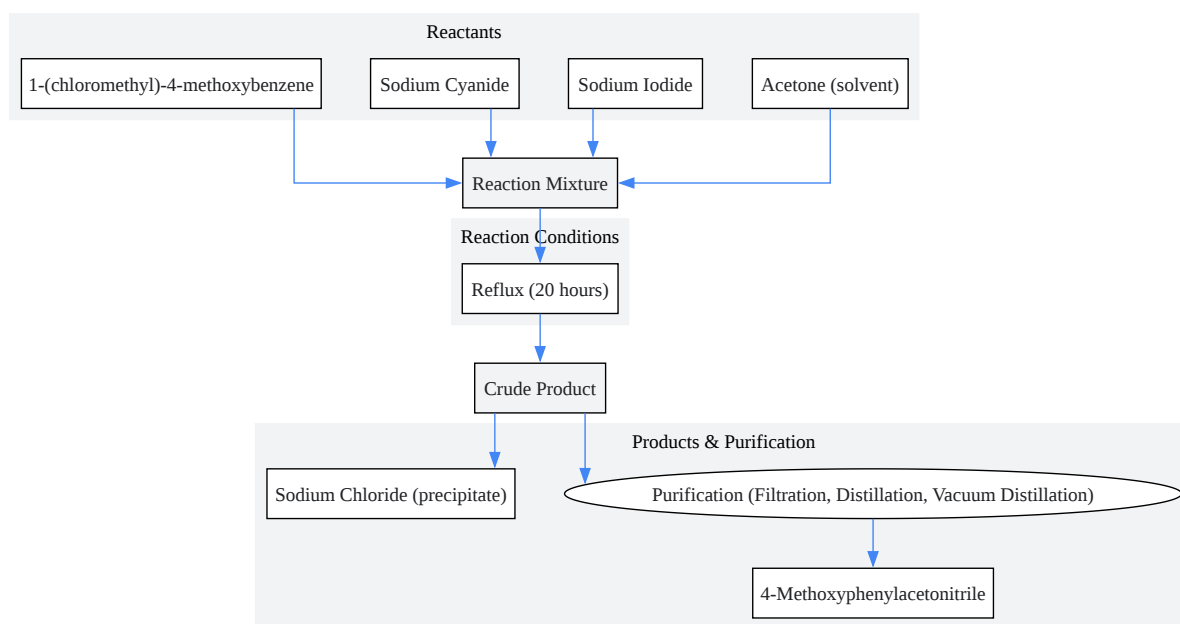
Synthesis and Experimental Protocols

General Synthesis of 4-Methoxyphenylacetonitrile

A common method for the preparation of **4-Methoxyphenylacetonitrile** involves the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide.[11]

Experimental Protocol:

- **Reaction Setup:** In a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered and dried sodium cyanide, 0.05 moles of sodium iodide, and 500 ml of dry acetone.[11]
- **Reaction:** Heat the mixture to reflux and maintain for 20 hours with stirring.[11]
- **Work-up:** Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. Wash the salt cake with 200 ml of acetone.[11]
- **Purification:** Combine the filtrates and remove the acetone by distillation. The resulting residue is then purified by vacuum distillation ($94^\circ\text{C}/0.4$ mmHg) to yield **4-Methoxyphenylacetonitrile** (80% yield).[11]



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Caption: Synthesis workflow for **4-Methoxyphenylacetonitrile**.

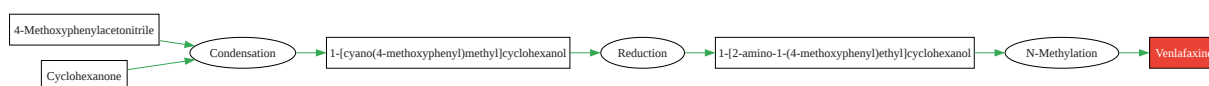
Applications in Drug Development and Biocatalysis

Synthesis of Venlafaxine

4-Methoxyphenylacetonitrile is a critical starting material for the synthesis of Venlafaxine, a widely used antidepressant.[12] The synthesis involves a condensation reaction with cyclohexanone followed by reduction.

Experimental Protocol (Generalized):

- **Condensation:** React **4-Methoxyphenylacetonitrile** with cyclohexanone in the presence of a base (e.g., sodium hydroxide with a phase transfer catalyst or potassium hydride in toluene) to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[3][8][13]
- **Reduction:** The resulting intermediate is then reduced to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved using hydrogen gas with a catalyst such as Raney nickel or rhodium on alumina.[3]
- **N-Methylation:** The primary amine is subsequently N-methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield Venlafaxine.[3]



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Caption: Synthetic pathway of Venlafaxine from **4-Methoxyphenylacetonitrile**.

Biosynthesis of p-Methoxyphenylacetic Acid

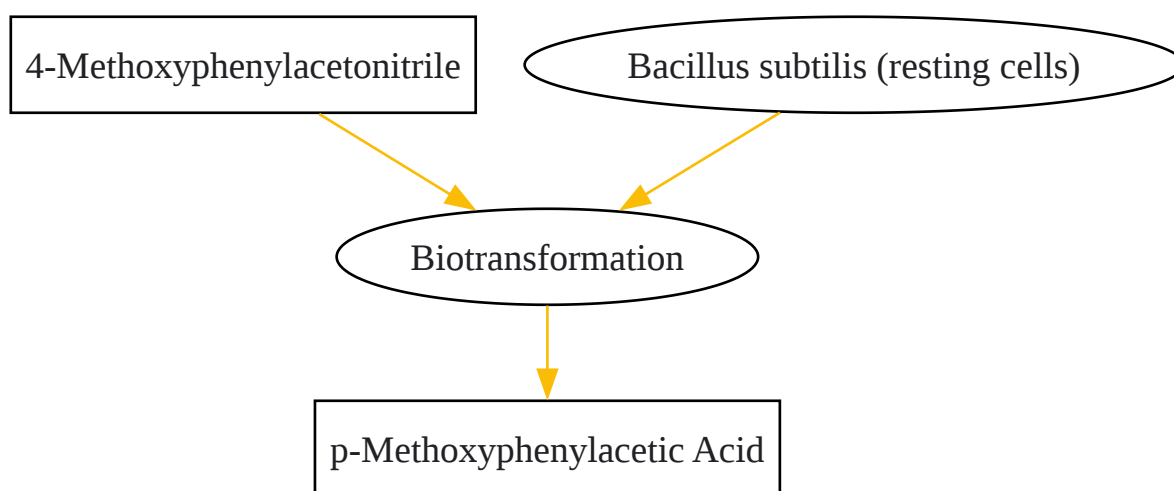
4-Methoxyphenylacetonitrile can be converted to p-methoxyphenylacetic acid, another valuable pharmaceutical intermediate, through a biocatalytic process using *Bacillus subtilis*. [1][14]

Experimental Protocol:

- **Culturing of Microorganism:** Cultivate *Bacillus subtilis* ZJB-063 under optimal conditions to achieve maximum nitrilase production. This is typically done using glucose as a carbon source and a combination of ammonium sulfate and yeast powder as nitrogen sources.[15]
- **Biotransformation:** Use the resting cells of *B. subtilis* for the transformation. The reaction is carried out in a 50 mM phosphate buffer (pH 7.0) containing 10 mM 4-

Methoxyphenylacetonitrile, 2.7 mg/mL wet resting cells, and 5% (v/v) DMSO.[15]

- Reaction Conditions: Incubate the reaction mixture at 32°C for 4-5 hours. The reaction can be scaled up in a bubble bioreactor to shorten the reaction time.[15]
- Product Formation: Monitor the complete conversion of **4-Methoxyphenylacetonitrile** to p-methoxyphenylacetic acid.[15]



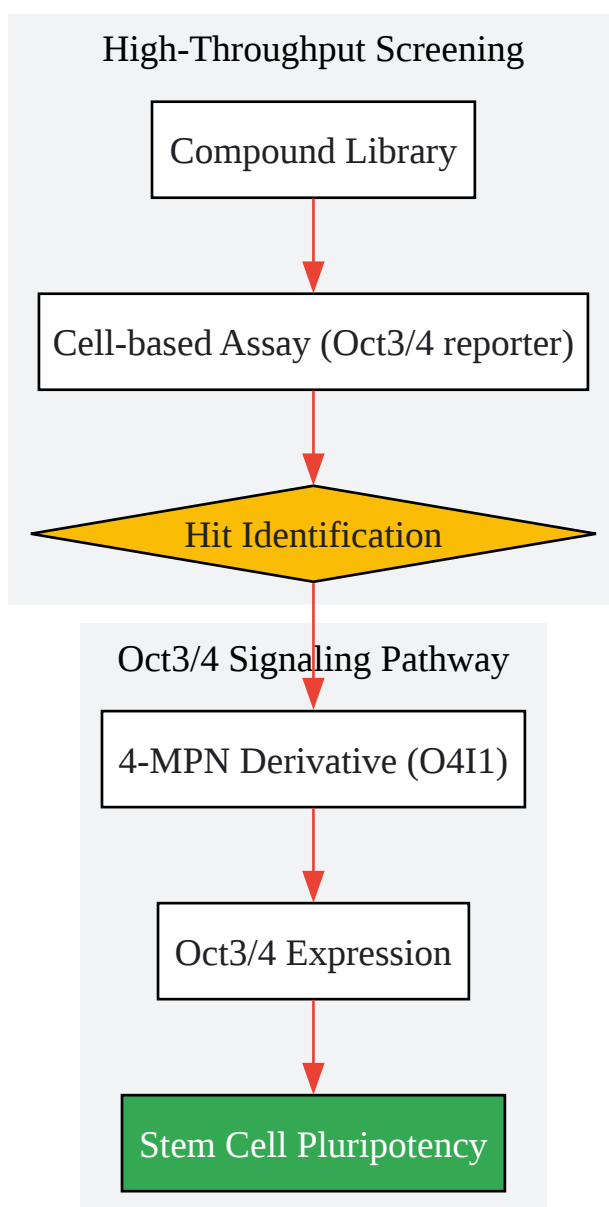
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Caption: Biocatalytic conversion of **4-Methoxyphenylacetonitrile**.

Derivatives as Modulators of the Oct3/4 Signaling Pathway

Derivatives of **4-Methoxyphenylacetonitrile** have been identified as potent inducers of Oct3/4 expression.[1][10] Oct3/4 is a key transcription factor in maintaining the pluripotency of embryonic stem cells. Small molecules that can modulate this pathway are of great interest in regenerative medicine for the generation of induced pluripotent stem cells (iPSCs).

A high-throughput screening (HTS) campaign identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (termed O4I1) as a compound that enhances Oct3/4 expression.[1][10]



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Caption: HTS workflow and the role of 4-MPN derivatives in the Oct3/4 pathway.

Safety and Handling

4-Methoxyphenylacetonitrile is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[5][6]

Table 3: GHS Hazard and Precautionary Statements

Statement	Reference(s)
Hazard Statement(s)	H301: Toxic if swallowed.H412: Harmful to aquatic life with long lasting effects. [5][6]
Precautionary Statement(s)	P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [6]

Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[16]

Conclusion

4-Methoxyphenylacetonitrile (CAS 104-47-2) is a chemical intermediate of significant value in the pharmaceutical and fine chemical industries. Its utility in the synthesis of the antidepressant Venlafaxine and its susceptibility to biocatalytic transformation highlight its versatility. The discovery of its derivatives as modulators of the critical Oct3/4 signaling pathway opens new avenues for its application in regenerative medicine and drug discovery. This guide provides essential technical information, including detailed experimental protocols and visual workflows, to aid researchers and professionals in leveraging the full potential of this compound in their scientific endeavors. Strict adherence to safety protocols is paramount when handling this toxic substance.

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